

"cytotoxicity comparison between different 1,4-benzoxazine derivatives"

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Compound of Interest

Compound Name: Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

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A Comparative Guide to the Cytotoxicity of 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the cytotoxic effects of various 1,4-benzoxazine derivatives against several cancer cell lines, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of 1,4-benzoxazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the IC₅₀ values of various 1,4-benzoxazine derivatives against a panel of human cancer cell lines.

Derivative/Compound	Cancer Cell Line	IC50 (μM)	Reference
1,2,3-Triazole-2H-benzo[b][1,2]oxazin-3(4H)-one Derivatives			
Compound 5b	MCF-7 (Breast)	17.08 μg/mL	[3]
HeLa (Cervical)	15.38 μg/mL	[3]	
Aryl Hydrazone Derivative			
Compound 7d (with 4-bromophenyl pendant)	MCF-7 (Breast)	22.6	[4]
HT-29 (Colon)	13.4	[4]	
Substituted 3,4-dihydro-2H-1,4-benzoxazine Derivatives			
Compound 2b	MCF-7 (Breast)	2.27	[5][6]
HCT-116 (Colon)	4.44	[5][6]	
Compound 4b	MCF-7 (Breast)	3.26	[5][6]
HCT-116 (Colon)	7.63	[5][6]	
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole Derivatives			
Compound c5	Huh-7 (Liver)	28.48	[3]
Compound c14	Huh-7 (Liver)	32.60	[3]
Compound c16	Huh-7 (Liver)	31.87	[3]
Compound c18	Huh-7 (Liver)	19.05	[3]

Imidazo[1,2-a]pyrimidine Derivative			
Compound 3a	A549 (Lung)	5.988	[7]
Pancreatic Adenocarcinoma Active Compounds			
Compound 11o	Capan-1	1.4	[8]
Compound 11r	Capan-1	5.1	[8]
Compound 11s	Capan-1	5.3	[8]
Miscellaneous Derivatives			
Unnamed Synthesized Compound	HepG2 (Liver)	99.73 µg/mL	[4]
Unnamed Synthesized Compound	HepG2 (Liver)	109.13 µg/mL	[4]

Experimental Protocols

The most common method for evaluating the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed MTT Assay Protocol

1. Cell Seeding:

- Cells are seeded in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 µL of culture medium.

- The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- The 1,4-benzoxazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
- The medium from the wells is replaced with 100 µL of the medium containing the test compounds.
- A control group receiving only the vehicle (e.g., DMSO) is also included.
- The plate is incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

- After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[\[1\]](#)[\[2\]](#)
- The plate is then incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[\[1\]](#)[\[9\]](#)

4. Solubilization of Formazan:

- The medium containing MTT is carefully removed.
- 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[\[11\]](#)
- The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.

5. Absorbance Measurement:

- The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[\[1\]](#) A reference wavelength of 630 nm is often used to subtract background absorbance.[\[1\]](#)

6. Data Analysis:

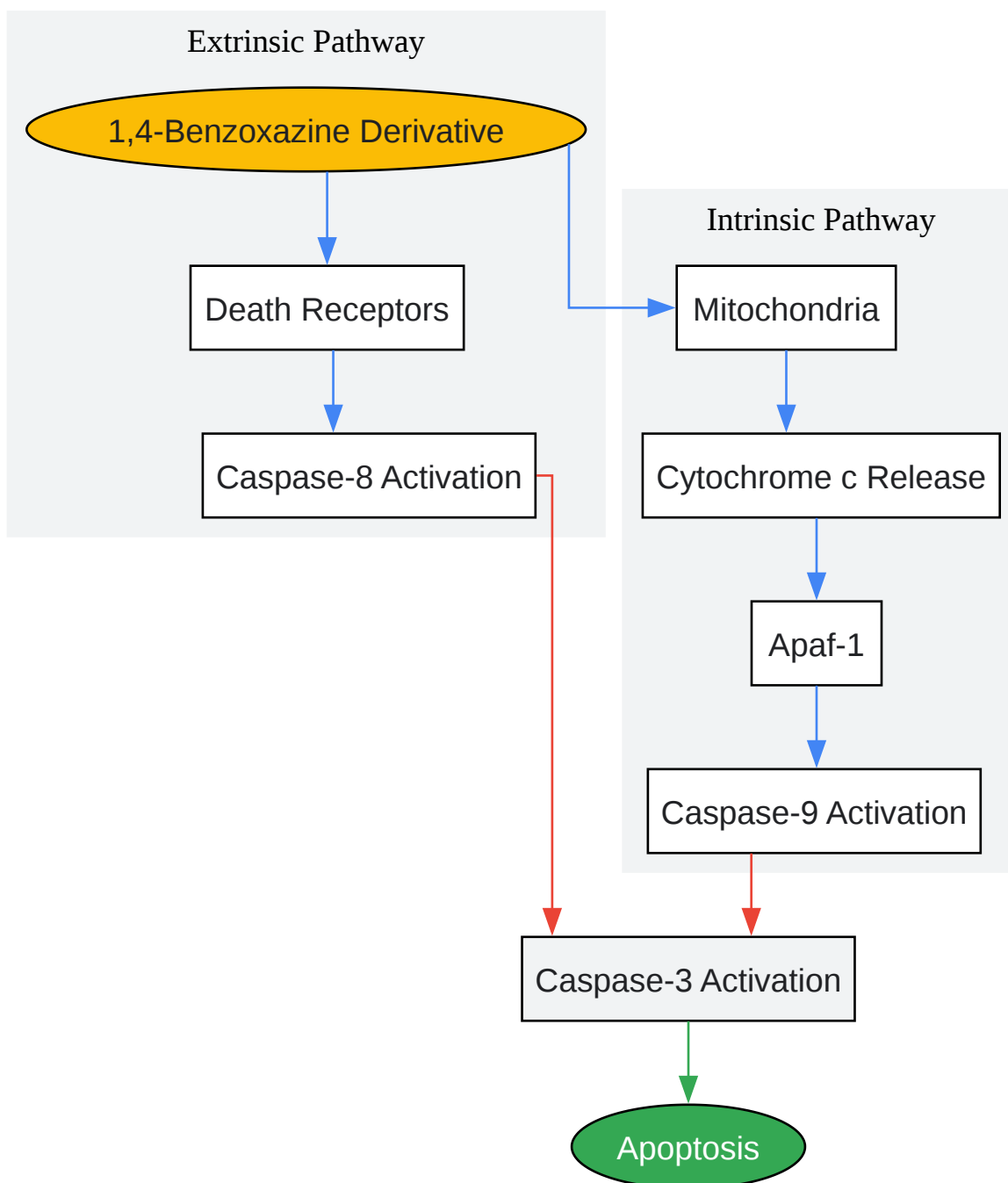
- The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of 1,4-benzoxazine derivatives are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and DNA damage.

Apoptosis Induction

Several 1,4-benzoxazine derivatives have been shown to induce apoptosis in cancer cells.^[12] This process is often initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.



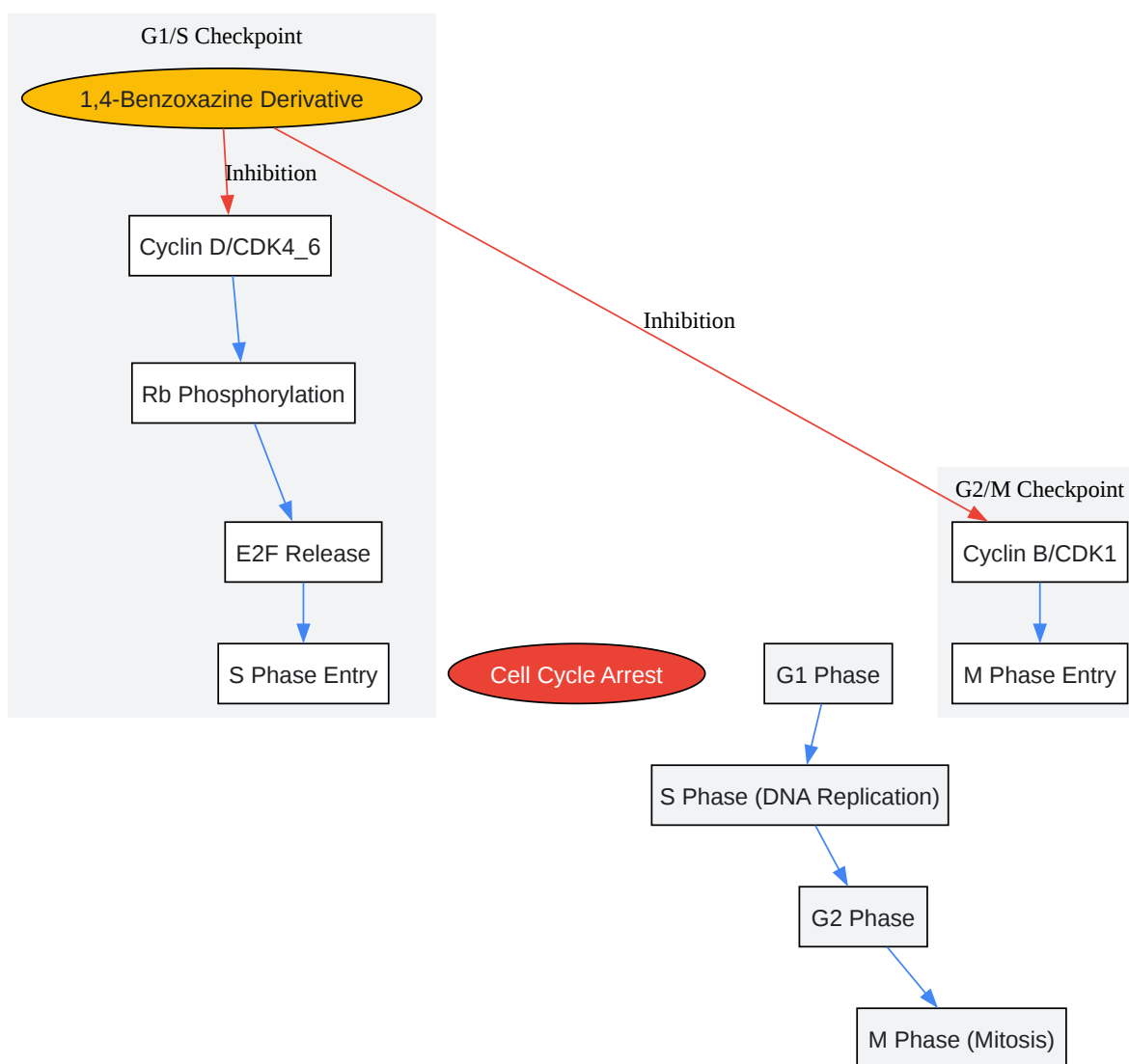
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Caption: General overview of apoptosis induction pathways.

Cell Cycle Arrest

Certain 1,4-benzoxazine derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G1/S or G2/M phase.[13][14][15][16][17] This prevents cancer cells

from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

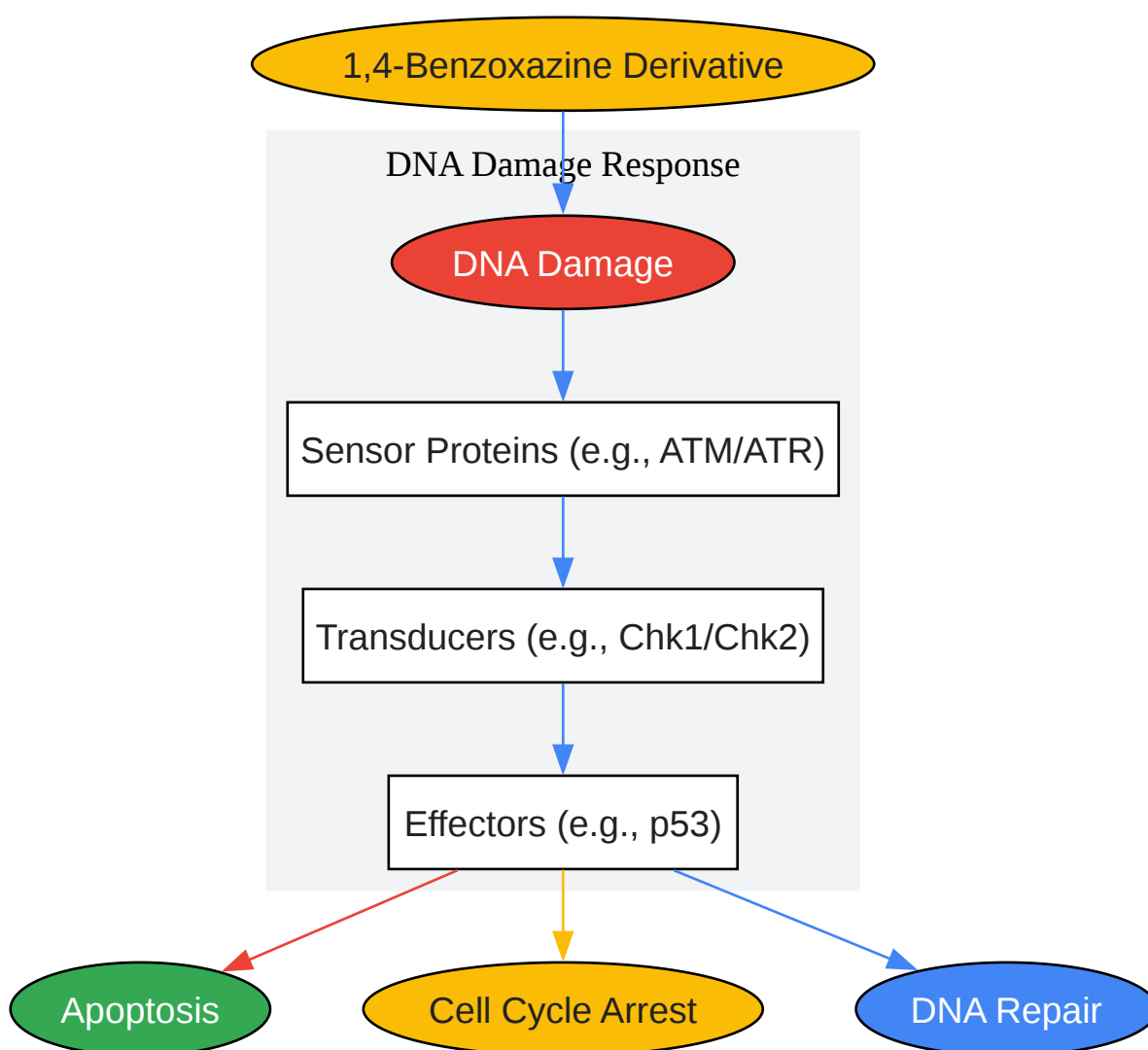


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Caption: Simplified model of cell cycle arrest mechanisms.

DNA Damage

Some 1,4-benzoxazine derivatives have been found to induce DNA damage in tumor cells.[3] This can trigger a DNA damage response (DDR) pathway, which, if the damage is too severe to be repaired, can lead to apoptosis. A novel benzoxazine derivative, LTU27, has been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[18]

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Caption: Overview of the DNA damage response pathway.

Conclusion

The presented data highlights the significant cytotoxic potential of various 1,4-benzoxazine derivatives against a range of cancer cell lines. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and induction of DNA damage, underscore the therapeutic promise of this chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of these compounds, paving the way for the development of novel and effective anticancer agents.

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